2-Bromoisophthalic acid

Descripción general

Descripción

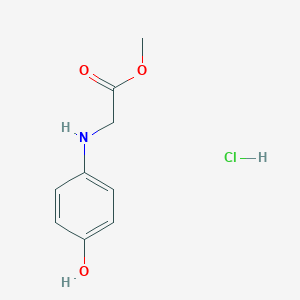

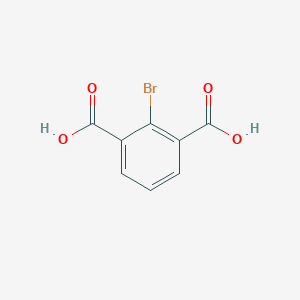

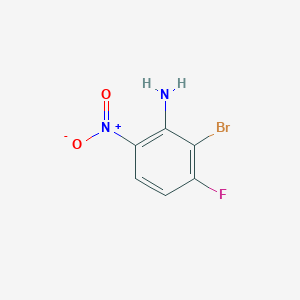

2-Bromoisophthalic acid is a chemical compound with the molecular formula C8H5BrO4 . It is also known by other names such as 2-bromobenzene-1,3-dicarboxylic acid and bromoisophthalic acid . The average mass of this compound is 245.027 Da .

Synthesis Analysis

A new complex, [Zn (5-Br-ip) (1,2-Bie)] n (1), (5-Br-ipH 2 = 5-bromoisophthalic acid; 1,2-Bie = 1,2-bis (imidazole)ethane), has been synthesized by hydrothermal reaction .Molecular Structure Analysis

The molecular structure of this compound has been characterized by single-crystal X-ray diffraction analysis and IR spectroscopy . The compound crystallizes in the triclinic space group P1 . All bond lengths and angles of the title compound are normal, compared with its analogues .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 245.03 g/mol, a monoisotopic mass of 243.93712 g/mol, and a complexity of 206 . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The topological polar surface area is 74.6 Ų .Aplicaciones Científicas De Investigación

Chemical Synthesis and Organic Linker Applications

2-Bromoisophthalic acid plays a significant role in chemical synthesis processes. For instance, it is used in the selective oxidation of 2-bromo-m-xylene to produce this compound, demonstrating its utility in organic chemistry transformations (Miyano et al., 1986). Additionally, this compound derivatives, such as 5-Bromoisophthalic acid, are potential organic linkers in Hydrogen-bonded Organic Frameworks (HOFs), which are crucial for reversible structural transformations, dissolution, re-crystallization, low densities, and high porosity in materials science (Ramanna et al., 2021).

Nanomaterials and Surface Binding

In the field of nanomaterials, derivatives of this compound, like 2-hydroxyisophthalic acid, are identified as potential metal oxide anchors due to their donor group alignments for binding to inorganic surfaces. This attribute is fundamental in designing organic linkers for metal-oxide-based hybrid materials (Komati et al., 2018).

Analytical Applications in Biomedicine

In biomedical analysis, 2-Bromoacetyl-6-methoxynaphthalene, a derivative of this compound, is employed as a pre-chromatographic fluorescent labeling reagent. This application is significant in the high-performance liquid chromatographic (HPLC) analysis of various compounds, demonstrating the compound's versatility in analytical chemistry (Cavrini et al., 1993).

Materials Science and Photoluminescence

In materials science, this compound derivatives contribute to the synthesis of novel materials with unique properties. For instance, mesogens derived from 4-bromoisophthalic acid have been synthesized, showing decreased melting and clearing points compared to unsubstituted compounds. These findings are valuable in the study of liquid crystals and materials with phase-changing properties (Dehne et al., 2001). Furthermore, new luminescent properties have been discovered in Eu(III) complexes with 5-bromoisophthalic acid, highlighting its potential in developing photoluminescent materials (Liu et al., 2011).

Safety and Hazards

2-Bromoisophthalic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding release to the environment .

Direcciones Futuras

Mecanismo De Acción

Mode of Action

The mode of action of 2-Bromoisophthalic acid is not well understood at this time. As a brominated derivative of isophthalic acid, it may share some chemical properties with other halogenated aromatic compounds. The specific interactions it undergoes with its targets, and the resulting changes, are yet to be determined .

Result of Action

As research progresses, we can expect to gain a better understanding of how this compound affects cells and tissues at the molecular level .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. Factors such as temperature, pH, and the presence of other compounds can significantly affect a compound’s behavior. Future research will hopefully shed light on these aspects .

Análisis Bioquímico

Biochemical Properties

2-Bromoisophthalic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carboxylate oxygen atoms in coordination polymers . These interactions are crucial for the formation of stable complexes, which can be used in various biochemical applications. The nature of these interactions often involves hydrogen bonding and van der Waals forces, contributing to the stability and functionality of the resulting complexes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with specific receptors or enzymes, thereby modulating cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions . For instance, it has been shown to form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light or heat can lead to its degradation, resulting in the formation of by-products that may have different biochemical properties. Long-term effects on cellular function have also been observed, with some studies reporting changes in cell viability and metabolic activity over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as liver and kidney damage . Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical changes occur. Toxicity studies have also indicated that prolonged exposure to high doses of this compound can result in severe physiological and biochemical alterations in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, it can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic pathways are crucial for the detoxification and elimination of this compound from the body. Additionally, its metabolism can affect metabolic flux and metabolite levels, leading to changes in overall metabolic activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of this compound across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound can also be influenced by its chemical properties, such as solubility and affinity for certain biomolecules. Understanding the transport and distribution mechanisms is essential for predicting the bioavailability and efficacy of this compound in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is determined by various factors, including targeting signals and post-translational modifications It can be localized to specific compartments or organelles within the cell, where it exerts its biochemical effects For instance, this compound may be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism

Propiedades

IUPAC Name |

2-bromobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOICBODWTPYJIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30317219 | |

| Record name | 2-Bromoisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30317219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22433-91-6 | |

| Record name | 2-Bromo-1,3-benzenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22433-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 312822 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022433916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22433-91-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=312822 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromoisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30317219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes for 2-bromoisophthalic acid?

A1: this compound can be synthesized via different routes. One approach involves the aqueous sodium dichromate oxidation of 2-bromo-m-xylene under carbon dioxide pressure, leading to a 58% yield of the desired product []. Another method utilizes potassium permanganate oxidation of 2-bromo-3-methylbenzaldehyde, which itself is obtained through a series of reactions starting from 2-bromo-m-xylene, resulting in a 42% yield of 2-bromo-3-methylbenzoic acid [].

Q2: Are there any applications of this compound in the synthesis of metal complexes?

A2: Yes, this compound plays a crucial role in synthesizing [2,6-bis(2-oxazolinyl)phenyl]palladium (Phebox-Pd) complexes []. The process involves reacting this compound with Pd(PPh3)4 to yield trans-bromo(2,6-dicarboxyphenyl)bis(triphenylphosphine)palladium, followed by the conversion of the palladium complex's carboxy groups into oxazolinyl groups. This ultimately yields the desired Phebox-Pd complexes [].

Q3: Has the crystal structure of this compound been determined?

A3: Yes, the crystal structure of this compound (C8H5BrO4) has been determined using X-ray crystallography and found to be triclinic, belonging to the space group P1̄ (no. 2) []. The unit cell dimensions are: a = 4.8161(3) Å, b = 7.3727(5) Å, c = 12.1230(7) Å, α = 81.004(3)°, β = 78.897(3)°, γ = 72.829(3)°, and V = 401.30(4) Å3 [].

Q4: Can this compound be used as a precursor for other organic compounds?

A4: Yes, this compound can be used as a starting material to synthesize 2,6-bis(2-bromoacetyl) bromobenzene []. This synthesis involves converting this compound to its corresponding acid chloride using thionyl chloride (SOCl2), followed by a diazomethane reaction to yield the desired product [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl](/img/structure/B170597.png)

![1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one](/img/structure/B170619.png)

![3-Tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate](/img/structure/B170621.png)

![12,13-Dihydro-2,10-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B170625.png)